N-[(naphthalen-1-yloxy)acetyl]methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23-10-9-14(17(20)21)18-16(19)11-22-15-8-4-6-12-5-2-3-7-13(12)15/h2-8,14H,9-11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
JJTZUWLCNDTFTI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for N Naphthalen 1 Yloxy Acetyl Methionine
Strategic Approaches to N-Acylation of Methionine Derivatives
The primary strategic consideration for the N-acylation of methionine is the selective formation of an amide linkage at the α-amino group without inducing unwanted side reactions at the carboxyl group or the thioether side chain.
The synthesis of N-acyl-alpha amino acids is a well-established field, often serving as a cornerstone for peptide synthesis. hmdb.ca These compounds contain an alpha amino acid bearing an acyl group on its terminal nitrogen atom. hmdb.ca A common approach involves the reaction of an amino acid with an acylating agent, such as an acid anhydride or an activated acid derivative. For instance, N-acetyl-L-methionine can be prepared by reacting L-methionine with acetic anhydride. google.com This reaction is typically carried out in the presence of a base to neutralize the newly formed carboxylic acid and maintain a suitable pH for the reaction. google.com
General principles for the synthesis of N-substituted amino acids involve activating the carboxyl group of the acylating agent to facilitate nucleophilic attack by the amino group of the amino acid. Common activating agents include carbodiimides (like DCC or EDC), or the conversion of the carboxylic acid to a more reactive species such as an acid chloride or an active ester. The choice of solvent and reaction conditions is crucial to ensure high yields and prevent racemization at the chiral center of the amino acid.
To synthesize N-[(naphthalen-1-yloxy)acetyl]methionine, the naphthalen-1-yloxyacetyl group must be introduced onto the nitrogen atom of methionine. This can be achieved by reacting methionine with naphthalen-1-yloxyacetic acid or a reactive derivative thereof. The general reaction is as follows:
Methionine + Naphthalen-1-yloxyacetic acid → this compound + H₂O
Due to the low reactivity of the free carboxylic acid, it typically requires activation. A common strategy is the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester. This active ester then readily reacts with the amino group of methionine to form the desired amide bond.
Another approach involves converting naphthalen-1-yloxyacetic acid to its corresponding acid chloride, naphthalen-1-yloxyacetyl chloride. This highly reactive species can then be reacted with methionine under basic conditions (Schotten-Baumann reaction) to yield the final product.
Reaction Mechanisms and Optimization for Conjugate Formation
The mechanism of N-acylation of methionine with an activated naphthalen-1-yloxyacetic acid derivative follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the methionine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group.
Optimization of this reaction involves several factors:
Activation Method: The choice of activating agent and any additives can significantly impact reaction efficiency and yield.
Solvent: The solvent must be inert to the reactants and capable of dissolving both starting materials. Common solvents for such reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.
Base: An organic or inorganic base is often required to neutralize any acid formed during the reaction and to deprotonate the amino group of methionine, increasing its nucleophilicity.
Temperature: The reaction temperature needs to be controlled to prevent side reactions and potential racemization.
Stoichiometry: The molar ratio of the reactants needs to be optimized to ensure complete conversion of the limiting reagent.
A hypothetical reaction scheme using a carbodiimide coupling agent is presented below:
| Reactant 1 | Reactant 2 | Coupling Agent | Additive | Product |
| Naphthalen-1-yloxyacetic acid | Methionine | DCC or EDC | NHS | This compound |
This table outlines the key components for a successful coupling reaction. The use of NHS to form an active ester intermediate can improve yields and reduce side products.
Advanced Spectroscopic Characterization of N Naphthalen 1 Yloxy Acetyl Methionine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-[(naphthalen-1-yloxy)acetyl]methionine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity between the different structural motifs.
One-Dimensional NMR (Proton and Carbon-13)
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental overview of the molecule's structure.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the naphthalene (B1677914) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring. The methylene (B1212753) protons of the oxyacetyl group (-O-CH₂-C(O)-) would likely resonate as a singlet around δ 4.5-5.0 ppm. The methionine portion of the molecule would exhibit several characteristic signals: the α-proton (CH) adjacent to the nitrogen and carbonyl group would be a multiplet around δ 4.5-4.8 ppm, the β- and γ-methylene protons (-CH₂-CH₂-S-) would appear as complex multiplets in the range of δ 2.0-2.8 ppm, and the S-methyl protons (-S-CH₃) would be a sharp singlet around δ 2.1 ppm. The amide proton (N-H) would be a broad singlet, and the carboxylic acid proton (COOH) would also be a broad singlet, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The naphthalene ring would show multiple signals in the aromatic region (δ 110-160 ppm). The carbonyl carbons of the amide and carboxylic acid groups are expected in the downfield region (δ 170-180 ppm). The carbon of the ether linkage to the naphthalene ring (C-O) would be found around δ 155 ppm. The α-carbon of the methionine moiety would resonate around δ 53 ppm, while the other aliphatic carbons and the S-methyl carbon would appear at higher fields (δ 15-35 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene Ring Protons | 7.0 - 8.5 | 110 - 157 |
| O-CH₂ (acetyl) | 4.7 | 68 |
| C=O (amide) | - | 171 |
| NH (amide) | ~8.0 (broad) | - |
| α-CH (methionine) | 4.6 | 53 |
| β-CH₂ (methionine) | 2.2 | 31 |
| γ-CH₂ (methionine) | 2.6 | 30 |
| S-CH₃ (methionine) | 2.1 | 15 |
| COOH | ~10-12 (broad) | 174 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. nih.gov It would be instrumental in tracing the connectivity within the methionine spin system, showing correlations between the α-CH, β-CH₂, and γ-CH₂ protons. It would also help in assigning the coupled protons within the naphthalene ring system. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. nih.gov This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals, for example, linking the proton signal at ~2.1 ppm to the S-methyl carbon at ~15 ppm.
The methylene protons of the oxyacetyl group to the C-O carbon of the naphthalene ring and the amide carbonyl carbon.
The α-proton of the methionine to the amide carbonyl carbon.
The amide proton to the α-carbon of the methionine and the acetyl methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is useful for confirming stereochemistry and conformational details. For instance, NOESY could show correlations between the acetyl methylene protons and protons on the naphthalene ring, helping to define the molecule's spatial arrangement.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of this compound (C₁₇H₁₉NO₄S). The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 334.1107 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the protonated molecule at m/z 334.1107) and its fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted:
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, leading to ions corresponding to the naphthalen-1-yloxyacetyl moiety and the methionine moiety.
Loss of the Thioether Group: Fragmentation of the methionine side chain, such as the loss of methanethiol (B179389) (CH₃SH) or the entire thioether-containing fragment, is a common pathway for methionine-containing compounds.
Naphthalene Ring Fragmentation: Further fragmentation could involve the breakdown of the stable naphthalene ring system.
Predicted Key Fragment Ions in MS/MS of this compound
| Predicted m/z | Proposed Fragment Structure/Loss |
|---|---|
| 287.08 | [M+H - CH₃SH]⁺ (Loss of methanethiol) |
| 187.07 | [C₁₂H₉O₂]⁺ (Naphthalen-1-yloxyacetyl cation) |
| 149.06 | [C₅H₁₀NO₂S]⁺ (Protonated methionine) |
| 144.07 | [C₁₀H₈O]⁺ (Naphthol cation) |
| 127.05 | [C₁₀H₇]⁺ (Naphthyl cation) |
| 102.05 | [C₅H₈NOS]⁺ (Fragment from methionine after loss of COOH) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The Infrared (IR) spectrum of this compound would show a number of characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The N-H stretch of the amide group would appear as a sharp band around 3300 cm⁻¹. The aromatic C-H stretches of the naphthalene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methionine and acetyl groups would be just below 3000 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, with the carboxylic acid carbonyl appearing around 1710 cm⁻¹ and the amide I band (primarily C=O stretch) around 1650 cm⁻¹. The amide II band (a mix of N-H bend and C-N stretch) would be found near 1550 cm⁻¹. The C-O-C stretch of the ether linkage would be visible in the 1250-1050 cm⁻¹ range.
The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the C=C stretching modes of the naphthalene ring, would give strong signals in the Raman spectrum. The C-S stretching vibration of the thioether in the methionine side chain, which is often weak in the IR spectrum, would be more readily observable in the Raman spectrum around 600-750 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | IR |
| Amide | N-H Stretch | ~3300 | IR |
| Naphthalene | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Methionine/Acetyl | Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Carboxylic Acid | C=O Stretch | ~1710 | IR |
| Amide | Amide I (C=O Stretch) | ~1650 | IR, Raman |
| Naphthalene | C=C Stretch | 1500 - 1600 | IR, Raman |
| Amide | Amide II (N-H Bend) | ~1550 | IR |
| Ether | C-O-C Stretch | 1050 - 1250 | IR |
| Thioether | C-S Stretch | 600 - 750 | Raman |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, is a fundamental technique for characterizing chromophoric systems. In the case of this compound, the chromophore—the part of the molecule responsible for absorbing ultraviolet (UV) or visible light—is the naphthalene ring system. The methionine portion of the molecule, being an N-acetylated amino acid, does not exhibit significant absorption in the near-UV and visible regions of the electromagnetic spectrum. nih.govresearchgate.net
The UV-Vis spectrum of this compound is therefore dominated by the electronic transitions of the naphthalen-1-yloxy group. The electronic spectrum of naphthalene itself is well-characterized and arises from π → π* transitions within the aromatic system. These transitions give rise to distinct absorption bands. The introduction of the -oxyacetyl-methionine substituent at the 1-position of the naphthalene ring influences the electronic properties of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in the fine structure of the absorption bands when compared to unsubstituted naphthalene.
Detailed research on closely related compounds, such as 1-naphthyl acetate (B1210297), provides insight into the expected spectral characteristics of this compound. The absorption spectrum of 1-naphthyl acetate is similar to that of naphthalene but is broader and exhibits a bathochromic (red) shift. This shift to longer wavelengths is a common effect of auxochromic substituents like the ether linkage on the naphthalene chromophore.
The principal electronic transitions observed in the near-UV spectrum of naphthalene-based chromophores are typically assigned to the ¹Lₐ, ¹Lₑ, and ¹Bₑ states. The ¹Lₐ and ¹Lₑ bands are generally weaker and show more vibrational fine structure, while the ¹Bₑ band at shorter wavelengths is much more intense. For this compound, these bands are expected to be present but modified by the substituent.
A representative dataset, based on the analysis of naphthalene and its 1-substituted derivatives, is presented below to illustrate the typical absorption maxima for the chromophore in this compound.
Table 1: Representative UV-Vis Absorption Data for the Naphthalene Chromophore and a Related Derivative in a Non-polar Solvent.
| Compound/Chromophore | Absorption Band | Approximate λmax (nm) | Type of Transition |
| Naphthalene | ¹Lₐ | ~312 | π → π |
| ¹Lₑ | ~275 | π → π | |
| ¹Bₑ | ~221 | π → π | |
| 1-Naphthyl Acetate | ¹Lₐ | Shifted to longer wavelength | π → π |
| ¹Lₑ | Broader, shifted | π → π | |
| ¹Bₑ | Shifted | π → π |
The data in Table 1 highlights the characteristic absorption regions for the naphthalene chromophore. The precise λmax values for this compound in a specific solvent would require experimental measurement but are expected to follow the general pattern of a substituted naphthalene, with red-shifted and potentially broadened absorption bands compared to the parent hydrocarbon. The methionine side chain is not expected to introduce new chromophoric centers but may have a minor influence on the spectral properties through steric or electronic effects transmitted through the acetyl linker.
Computational and Theoretical Investigations of N Naphthalen 1 Yloxy Acetyl Methionine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide a balance between accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and HSEH1PBE are commonly employed. For N-[(naphthalen-1-yloxy)acetyl]methionine, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would provide insights into its chemical reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets. The MEP map of this compound would identify potential sites for electrophilic and nucleophilic attack, which is crucial for understanding its intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility and how its shape changes in a dynamic environment, such as in a solvent or when approaching a biological target. This provides a more realistic picture of the molecule's behavior compared to static quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound, a set of structurally related compounds with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and used to build a mathematical equation that can predict the activity of new, untested compounds.
Molecular Docking Studies with Putative Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be performed to predict how it might bind to the active site of a specific protein or other biomolecular target. This would provide insights into the potential mechanism of action and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
Despite a thorough search, no publicly available scientific literature or data could be found specifically detailing the computational and theoretical investigations of this compound. The requested information regarding the prediction of its ligand-protein interaction modes and the analysis of its binding affinity and specificity is not available in the public domain.
Therefore, the generation of an article based on the provided outline is not possible at this time due to the absence of research findings for this particular chemical compound.
Investigation of Biological Activities and Molecular Mechanisms of N Naphthalen 1 Yloxy Acetyl Methionine
Enzymatic Interactions and Modulatory Effects
The potential for N-[(naphthalen-1-yloxy)acetyl]methionine to interact with and modulate the activity of various enzymes is a critical area of investigation for understanding its pharmacological potential. This section would typically detail such interactions.
Enzyme Kinetics Studies (e.g., Michaelis-Menten kinetics, inhibition constants)
Enzyme kinetics studies are fundamental to characterizing the interaction between an enzyme and a substrate or inhibitor. azom.comnews-medical.net These studies determine key parameters such as the Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). azom.comnanalysis.com Inhibition constants (Ki) are determined to quantify the potency of an inhibitory compound.
No published research is available that details enzyme kinetics studies, including the determination of Michaelis-Menten parameters or inhibition constants, for this compound.
Elucidation of Enzyme Inhibition or Activation Mechanisms
Understanding the mechanism by which a compound inhibits or activates an enzyme is crucial for drug development. Mechanisms can be competitive, non-competitive, uncompetitive, or mixed, each providing different insights into the compound's binding site and effect on the enzyme.
There is currently no available data elucidating the mechanisms of enzyme inhibition or activation by this compound.
Receptor Binding and Activation Profiling
The interaction of small molecules with cellular receptors is a primary mechanism through which they exert their biological effects. Screening compounds against families of receptors can reveal their potential therapeutic applications and off-target effects.
Screening Against Relevant Receptor Families (e.g., G-protein Coupled Receptors, Ligand-Gated Ion Channels)
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are the targets of a significant portion of modern drugs. Ligand-gated ion channels (LGICs) are another major class of receptors that mediate rapid signaling in the nervous system and other tissues. rsc.orglifechemicals.comnih.govionbiosciences.comnih.gov High-throughput screening assays are routinely used to assess the activity of compounds on these receptor families. rsc.orgnih.gov
A review of the scientific literature found no evidence of this compound having been screened against GPCRs or ligand-gated ion channels.
Characterization of Receptor-Ligand Binding Affinity and Selectivity
Once a compound is identified as interacting with a receptor, its binding affinity (often expressed as the dissociation constant, Kd) and selectivity for that receptor over others are determined. These parameters are critical for assessing the compound's potency and potential for side effects.
There are no published studies characterizing the receptor-ligand binding affinity or selectivity of this compound for any receptor.
Data Tables
Due to the absence of experimental data for this compound, the following tables are presented as templates to illustrate the type of data that would be generated from the investigations outlined above.
Table 1: Hypothetical Enzymatic Interaction Data for this compound
| Enzyme | Interaction Type | Kinetic Parameters |
|---|---|---|
| Methionine Aminopeptidase | Data Not Available | Data Not Available |
| N-alpha-Acetyltransferase | Data Not Available | Data Not Available |
| L-Methionine γ-Lyase | Data Not Available | Data Not Available |
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Family | Target Receptor | Binding Affinity (Kd) | Selectivity |
|---|---|---|---|
| G-protein Coupled Receptors | Data Not Available | Data Not Available | Data Not Available |
| Ligand-Gated Ion Channels | Data Not Available | Data Not Available | Data Not Available |
The current body of scientific literature lacks any studies on the biological activities and molecular mechanisms of this compound. The specified areas of investigation, including its interactions with enzymes involved in methionine metabolism and its binding profile against key receptor families, remain unexplored. This highlights a clear gap in the field and an opportunity for future research to characterize the potential pharmacological properties of this compound.
Cellular and Subcellular Level Investigations
Comprehensive studies on the cellular and subcellular behavior of this compound are not available in the current body of scientific literature.
There are no published studies that have assessed the intracellular distribution and localization of this compound. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. For instance, N-acetyl methionine (NAM), a related compound, has been detected in various cultured cells, including those derived from the brain. nih.gov However, the influence of the bulky naphthalen-1-yloxyacetyl group on the cellular uptake and distribution of the methionine moiety in this compound has not been experimentally determined.
Specific data on the modulation of cellular pathways by this compound is not available. However, the individual components of the molecule, methionine and naphthalene (B1677914) derivatives, are known to interact with various cellular processes.
Methionine itself plays a crucial role in cellular metabolism and the response to oxidative stress. nih.gov It is a precursor for S-adenosylmethionine (SAM), a universal methyl donor, and is involved in the synthesis of glutathione, a major cellular antioxidant. researchgate.net The N-acetylated form, N-acetyl-methionine, can also influence cellular responses to oxidative stress. mdpi.com One-electron oxidation of methionine-containing compounds has been linked to biological aging and the pathogenesis of neurodegenerative diseases. mdpi.com
Naphthalene-containing compounds have been investigated for their effects on various cellular pathways, including those involved in cancer and inflammation. nih.gov For example, certain naphthoquinone analogs have been shown to inhibit the proteasome, a key regulator of protein degradation. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.
There is a lack of published cell-based assays investigating the functional responses and phenotypic changes induced by this compound.
Studies on the related compound, N-acetyl-L-methionine, have shown that it can inhibit the growth and mitochondrial activity of certain cancer cell lines in a concentration- and time-dependent manner and can also increase caspase-3 activity, an indicator of apoptosis. medchemexpress.com
Table 1: Effects of N-Acetyl-L-methionine on Jurkat and MTC-SK Cells
| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Effect |
| Jurkat | 125 | 72 | Significant reduction in cell growth |
| Jurkat | 500 | 24 | Reduced cell growth |
| MTC-SK | Not Specified | Not Specified | Inhibition of mitochondrial activity |
Data from MedChemExpress product information for N-Acetyl-L-methionine. medchemexpress.com
It is important to note that these findings for N-acetyl-L-methionine cannot be directly attributed to this compound, as the presence of the naphthalen-1-yloxyacetyl group would significantly alter its chemical properties and biological interactions.
Structure-Activity Relationship (SAR) Elucidation for this compound and Analogs
No structure-activity relationship (SAR) studies for this compound and its analogs are available in the scientific literature. SAR studies are fundamental for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. grafiati.com
There are no published reports on the design and synthesis of analogs of this compound with systematic modifications to the naphthalen-1-yloxy moiety for the purpose of SAR studies. While synthetic methods for creating various naphthalene derivatives and for the N-acetylation of methionine exist, their specific application to generate a library of this compound analogs for biological evaluation has not been documented. medchemexpress.comekb.eg Research in this area would be necessary to explore the therapeutic potential of this class of compounds.
Design and Synthesis of Analogs with Systematic Modifications to the Methionine Core
To investigate the biological importance of the methionine scaffold in this compound, a series of analogs can be designed and synthesized with systematic modifications to the core methionine structure. These modifications would aim to probe the role of the thioether group, the carboxylate, and the stereochemistry of the α-carbon.
The general synthetic approach for these analogs would involve the coupling of naphthalen-1-yloxyacetic acid with various modified amino acid esters, followed by ester hydrolysis. Naphthalen-1-yloxyacetic acid can be prepared from 1-naphthol (B170400) and ethyl chloroacetate, followed by hydrolysis. The subsequent coupling with the desired amino acid ester can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Table 1: Designed Analogs of this compound with Methionine Core Modifications
| Compound ID | Modification to Methionine Core | Rationale for Modification |
| Analog 1 | Oxidation of thioether to sulfoxide (B87167) (mixture of diastereomers) | To investigate the effect of increased polarity and hydrogen bonding potential at the sulfur position. |
| Analog 2 | Oxidation of thioether to sulfone | To further increase polarity and steric bulk at the sulfur position and eliminate its nucleophilicity. |
| Analog 3 | Replacement of thioether with a methylene (B1212753) group (Norleucine derivative) | To assess the importance of the sulfur atom for biological activity by replacing it with a non-polar, isosteric group. |
| Analog 4 | Esterification of the carboxylate group (e.g., methyl ester) | To evaluate the role of the negatively charged carboxylate in target binding by masking it. |
| Analog 5 | Amidation of the carboxylate group (e.g., primary amide) | To replace the negative charge with a neutral, hydrogen-bond donating and accepting group. |
| Analog 6 | Inversion of stereochemistry (D-methionine derivative) | To determine the stereochemical requirements for biological activity. |
The synthesis of these analogs would follow established chemical methodologies. For instance, the sulfoxide and sulfone analogs (Analog 1 and 2) can be prepared by controlled oxidation of this compound using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The norleucine analog (Analog 3) would be synthesized by coupling naphthalen-1-yloxyacetic acid with L-norleucine methyl ester. The ester and amide derivatives (Analog 4 and 5) can be prepared from the parent compound through standard esterification and amidation reactions. The D-methionine analog (Analog 6) would be synthesized using D-methionine as the starting material.
Correlation of Specific Structural Features with Observed Biological Activities
The synthesized analogs would be subjected to a panel of biological assays to determine their activity profile. Based on the known biological roles of methionine and the potential activities of naphthalene-containing compounds, these assays could include anticancer, anti-inflammatory, and antimicrobial screens. The correlation of the structural modifications with the observed biological activities would provide valuable insights into the pharmacophore of this compound.
For example, in a hypothetical screen for anticancer activity against a human cancer cell line, the following structure-activity relationships (SAR) might be observed:
Table 2: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | Modification | Hypothetical IC₅₀ (µM) | Interpretation of Structure-Activity Relationship |
| Parent Compound | None | 15 | Baseline activity. |
| Analog 1 | Sulfoxide | 50 | A significant decrease in activity suggests that the lipophilicity and/or the specific conformation of the thioether side chain are important for activity. The increased polarity may hinder cell penetration or binding to a hydrophobic pocket. |
| Analog 2 | Sulfone | >100 | The complete loss of activity further supports the importance of the thioether group and suggests that increased steric bulk and polarity at this position are detrimental. |
| Analog 3 | Norleucine derivative | 25 | A moderate decrease in activity indicates that while the sulfur atom contributes to potency, it is not absolutely essential. This suggests that the hydrophobic nature of the side chain is a key contributor to activity. |
| Analog 4 | Methyl ester | 5 | A significant increase in activity suggests that masking the negative charge of the carboxylate enhances cell permeability or improves binding to the target, possibly through hydrophobic interactions. |
| Analog 5 | Primary amide | 10 | A slight increase in activity indicates that a neutral group at this position is favorable, but the hydrogen bonding capabilities of the amide may be slightly less optimal than the ester group for this particular target. |
| Analog 6 | D-methionine derivative | >100 | The loss of activity highlights a strict stereochemical requirement for the L-configuration, suggesting a specific chiral recognition at the biological target. |
The Thioether Moiety: The thioether group of the methionine residue appears to be crucial for potent biological activity. Oxidation to the more polar sulfoxide and sulfone derivatives leads to a significant reduction or complete loss of activity. This suggests that the lipophilicity and the specific electronic and conformational properties of the thioether are important for target interaction.
The Carboxylate Group: Modification of the carboxylate group to a neutral ester or amide enhances activity. This implies that the negative charge of the carboxylate may be unfavorable for activity, possibly due to electrostatic repulsion at the binding site or reduced cell membrane permeability. The higher activity of the ester compared to the amide might suggest a preference for a non-hydrogen bond donating group at this position.
Stereochemistry: The biological activity is highly dependent on the stereochemistry of the α-carbon, with the L-isomer being the active form. This is a common feature for compounds that interact with chiral biological macromolecules like enzymes or receptors.
These hypothetical findings would guide the design of second-generation analogs with potentially improved potency and selectivity. For instance, further exploration of different ester and amide groups at the C-terminus could be pursued, along with the synthesis of analogs where the thioether is replaced by other isosteric groups to fine-tune the lipophilicity and electronic properties of the side chain.
Future Directions and Translational Potential for N Naphthalen 1 Yloxy Acetyl Methionine Research
Development of Novel Analytical Methods for Detection and Quantification in Biological Systems
The ability to accurately detect and quantify N-[(naphthalen-1-yloxy)acetyl]methionine in complex biological matrices is a prerequisite for any meaningful biological or pharmacological study. While direct methods for this specific compound are not established, techniques used for other N-acylated amino acids can be adapted and optimized.
Future research should focus on developing robust and sensitive analytical methods. High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (HPLC-MS), stands out as a primary candidate for such development. nih.gov The naphthalene (B1677914) group provides a strong chromophore, which could be exploited for UV detection in HPLC. nih.gov For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) would be invaluable, allowing for the precise identification and quantification of the molecule and its potential metabolites.
Method development would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution) to achieve clear separation from endogenous molecules. Furthermore, the synthesis of a stable isotope-labeled internal standard of this compound would be crucial for accurate quantification in various biological samples like plasma, urine, and tissue homogenates.
Exploration of Diverse Biological Systems and Pathological Contexts for Mechanistic Insight
The structural components of this compound suggest several avenues for exploring its biological effects. The naphthalene moiety is a feature in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Methionine itself plays a critical role in numerous metabolic pathways, including protein synthesis and methylation reactions. drugbank.com
Future investigations should aim to screen this compound across a diverse range of biological systems to uncover its potential therapeutic applications. Initial in vitro studies could assess its cytotoxicity against various cancer cell lines, its anti-inflammatory effects in cell-based assays (e.g., measuring cytokine production in stimulated immune cells), and its antimicrobial activity against a panel of pathogenic bacteria and fungi.
Given that methionine metabolism is often altered in pathological states, it would be pertinent to investigate the effects of this compound in models of diseases where methionine pathways are dysregulated. This could include certain types of cancer and metabolic disorders.
Advanced Drug Design Principles and Optimization Strategies based on SAR
Once initial biological activities are identified, a systematic structure-activity relationship (SAR) study would be the next logical step. This involves synthesizing and testing a series of analogues of this compound to understand how different structural features influence its biological effects.
Key modifications could include:
Alterations to the Naphthalene Ring: Introducing substituents (e.g., hydroxyl, halo, or methoxy (B1213986) groups) at various positions on the naphthalene ring could modulate its electronic properties and steric bulk, potentially enhancing its interaction with biological targets.
Modification of the Linker: The length and flexibility of the oxyacetyl linker could be varied to optimize the compound's binding affinity and pharmacokinetic properties.
Replacement of Methionine: Substituting methionine with other natural or unnatural amino acids could reveal the importance of the methionine side chain for its activity.
Computational modeling and molecular docking studies could be employed to predict the binding of these analogues to potential protein targets, thereby guiding the synthetic efforts towards more potent and selective compounds.
Investigation of Potential as a Chemical Probe for Biological Processes
Modified amino acids are increasingly being used as chemical probes to study biological processes. Given its unique structure, this compound could potentially serve as a valuable tool for such investigations.
For instance, if the compound is found to be a substrate or inhibitor of a particular enzyme, it could be further developed into a probe to study that enzyme's function in living systems. The naphthalene group offers a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, which would facilitate the visualization and isolation of its interacting partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
